molecular formula C16H23N5O4 B1588495 (2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol CAS No. 205171-06-8

(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

Cat. No. B1588495
M. Wt: 349.38 g/mol
InChI Key: BVOLJUDYJILMMW-QTDMDRALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C16H23N5O4 and its molecular weight is 349.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiviral Drugs

    • Nucleoside analogs can be used in antiviral drugs to prevent viral replication in infected cells . They are used against viruses like hepatitis B, hepatitis C, herpes simplex, and HIV . Once phosphorylated, they work as antimetabolites by being similar enough to nucleotides to be incorporated into growing DNA strands .
  • Anticancer Drugs

    • Less selective nucleoside analogs are used as chemotherapy agents to treat cancer . They interfere with the DNA replication process, which is crucial for cell division and growth. This makes them effective in slowing down the growth of rapidly dividing cancer cells .
  • Antibiotics and Antimicrobial Drugs

    • Nucleoside analogs play a crucial role in the production of high-value antitumor and antimicrobial drugs . They are widely used in antibiotics and antibacterial drugs .
  • Antifungal Drugs

    • Nucleoside analogs are also used in antifungal drugs . They can interfere with the DNA replication process of fungi, inhibiting their growth and spread .
  • Immunomodulatory Drugs

    • Nucleoside analogs are used in immunomodulatory drugs . They can modulate the immune response, making them useful in the treatment of autoimmune diseases and in organ transplantation .
  • Antiplatelet Drugs

    • Some nucleoside analogs are used as antiplatelet drugs to prevent the formation of blood clots . They inhibit platelet aggregation, reducing the risk of heart attacks and strokes .
  • Prodrug Design

    • Nucleoside analogs can be used in the design of prodrugs . A prodrug is a biologically inert molecule that is metabolized in the body to release the pharmacologically active molecule . This strategy can improve the selectivity of chemotherapy drugs .
  • Antimicrobial Drugs

    • Nucleoside analogs are widely used in the production of antimicrobial drugs . They can inhibit the growth of microorganisms, making them effective in the treatment of various infections .
  • Antibacterial Drugs

    • Nucleoside analogs are also used in antibacterial drugs . They can interfere with the DNA replication process of bacteria, inhibiting their growth and spread .
  • Antitumor Drugs

    • Nucleoside analogs play a crucial role in the production of high-value antitumor drugs . They can interfere with the DNA replication process of tumor cells, slowing down their growth .
  • Antiviral Drugs

    • Nucleoside analogs are used in a range of antiviral products used to prevent viral replication in infected cells . The most commonly used is acyclovir .
  • Chemotherapy Agents

    • Less selective nucleoside analogs are used as chemotherapy agents to treat cancer . For example, gemcitabine is a nucleoside analog used in cancer treatment .

properties

IUPAC Name

(2R,3R,4R,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4/c1-16(24)12(23)10(6-22)25-15(16)21-8-19-11-13(17-7-18-14(11)21)20-9-4-2-3-5-9/h7-10,12,15,22-24H,2-6H2,1H3,(H,17,18,20)/t10-,12-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOLJUDYJILMMW-QTDMDRALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NC4CCCC4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC4CCCC4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433207
Record name (2R,3R,4R,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

CAS RN

205171-06-8
Record name N-Cyclopentyl-2′-C-methyladenosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205171-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R,4R,5R)-2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 3
Reactant of Route 3
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 4
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 5
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol
Reactant of Route 6
(2R,3R,4R,5R)-2-(6-(Cyclopentylamino)-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol

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